molecular formula C19H18N2O4 B2977595 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea CAS No. 1448073-23-1

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea

Cat. No. B2977595
CAS RN: 1448073-23-1
M. Wt: 338.363
InChI Key: UJRPBCIIFUGYHN-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Synthesis and Complex Formation

Urea derivatives, including those similar to the compound , play a significant role in the synthesis of heterocycles and complex formation with metals. For instance, the study of N-hydroxyamide-containing heterocycles demonstrates the synthesis of 1-hydroxy-2(1H)-pyrimidinones and -pyrazinones through reactions involving N-(benzyloxy)urea. These compounds have shown to form complexes with iron(III), albeit with stability constants far below that of natural ferrioxamine B (Ohkanda et al., 1993).

Antiacetylcholinesterase Activity

Research into flexible urea derivatives highlights their potential as novel antiacetylcholinesterase inhibitors. By optimizing spacer lengths and testing compounds with conformational flexibility, studies have found these compounds exhibit inhibitory activities, suggesting their use in treating diseases related to cholinergic dysfunction (Vidaluc et al., 1995).

Molecular Devices and Cyclodextrin Complexation

Urea derivatives have been studied for their role in the self-assembly of molecular devices through cyclodextrin complexation. Investigations into the photoisomerization of stilbene derivatives in the presence of urea-linked cyclodextrins have uncovered their potential in creating molecular devices that undergo structural changes upon exposure to light (Lock et al., 2004).

Antihyperglycemic Agents

Studies have also explored the synthesis of thiazolidinediones from urea derivatives for their antihyperglycemic properties. These compounds, exemplified by structures such as benzoxazole and aminopyridine derivatives, have shown promising results in enhancing insulin sensitivity, marking their significance in diabetes research (Cantello et al., 1994).

Synthesis of Hydroxamic Acids and Ureas

The synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement highlights another application of urea derivatives. This method facilitates the production of ureas in good yields without racemization, offering a versatile approach for generating compounds with potential biological activities (Thalluri et al., 2014).

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-14-6-2-3-7-16(14)21-19(22)20-10-4-5-11-23-15-8-9-17-18(12-15)25-13-24-17/h2-3,6-9,12H,10-11,13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRPBCIIFUGYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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